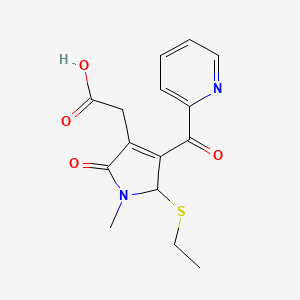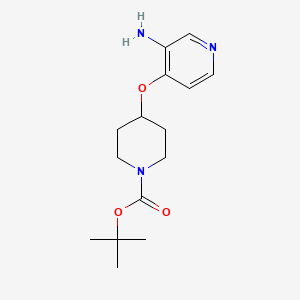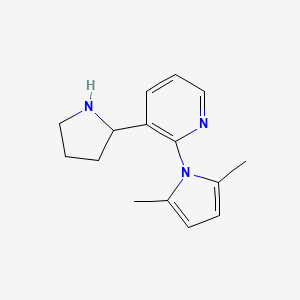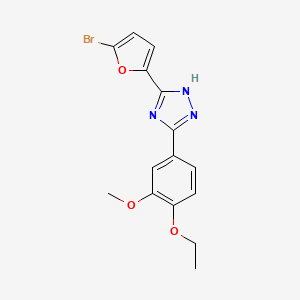
3-(5-Bromofuran-2-yl)-5-(4-ethoxy-3-methoxyphenyl)-1H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-Bromofuran-2-yl)-5-(4-ethoxy-3-methoxyphenyl)-1H-1,2,4-triazole is a synthetic organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound features a brominated furan ring and a substituted phenyl ring, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromofuran-2-yl)-5-(4-ethoxy-3-methoxyphenyl)-1H-1,2,4-triazole typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Furan Ring: Bromination of furan to obtain 5-bromofuran.
Formation of the Triazole Ring: Cyclization reaction involving hydrazine derivatives and appropriate precursors to form the triazole ring.
Substitution on the Phenyl Ring: Introduction of ethoxy and methoxy groups on the phenyl ring through electrophilic aromatic substitution.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring.
Reduction: Reduction reactions could target the triazole ring or the bromine substituent.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens, alkylating agents, or nitrating agents under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield furanones, while substitution could introduce various functional groups onto the phenyl ring.
Scientific Research Applications
3-(5-Bromofuran-2-yl)-5-(4-ethoxy-3-methoxyphenyl)-1H-1,2,4-triazole may have applications in various fields:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Possible therapeutic applications due to its unique structure.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed study through experimental methods such as binding assays or molecular docking studies.
Comparison with Similar Compounds
Similar Compounds
3-(5-Bromofuran-2-yl)-1H-1,2,4-triazole: Lacks the substituted phenyl ring.
5-(4-Ethoxy-3-methoxyphenyl)-1H-1,2,4-triazole: Lacks the brominated furan ring.
3-(5-Chlorofuran-2-yl)-5-(4-ethoxy-3-methoxyphenyl)-1H-1,2,4-triazole: Similar structure but with a chlorine substituent instead of bromine.
Uniqueness
The unique combination of a brominated furan ring and a substituted phenyl ring in 3-(5-Bromofuran-2-yl)-5-(4-ethoxy-3-methoxyphenyl)-1H-1,2,4-triazole may impart distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C15H14BrN3O3 |
|---|---|
Molecular Weight |
364.19 g/mol |
IUPAC Name |
5-(5-bromofuran-2-yl)-3-(4-ethoxy-3-methoxyphenyl)-1H-1,2,4-triazole |
InChI |
InChI=1S/C15H14BrN3O3/c1-3-21-10-5-4-9(8-12(10)20-2)14-17-15(19-18-14)11-6-7-13(16)22-11/h4-8H,3H2,1-2H3,(H,17,18,19) |
InChI Key |
VSHZWVMCBHJKNW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NNC(=N2)C3=CC=C(O3)Br)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


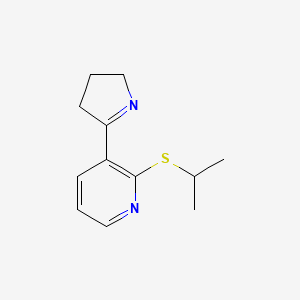

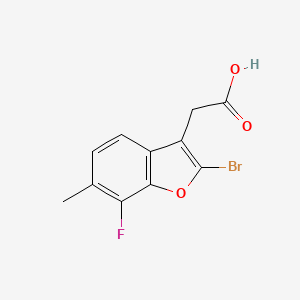

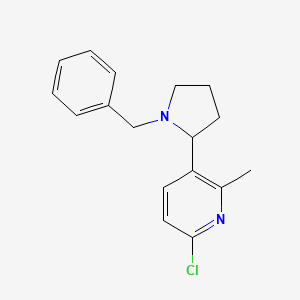

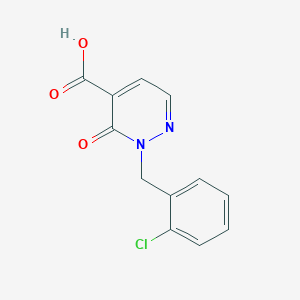
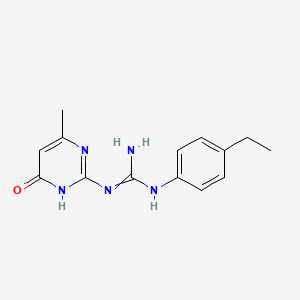
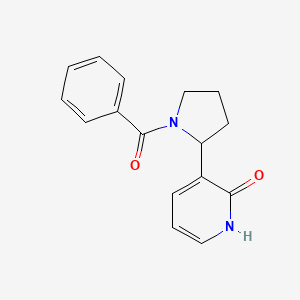
![2-amino-3-methyl-N-[(3S)-1-methylpiperidin-3-yl]butanamide](/img/structure/B11803953.png)

